molecular formula C17H19N5OS2 B2578353 benzo[c][1,2,5]thiadiazol-5-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1428358-25-1

benzo[c][1,2,5]thiadiazol-5-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2578353
CAS No.: 1428358-25-1
M. Wt: 373.49
InChI Key: MFRHEQPQCMONFD-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused to a piperidine ring via a methanone bridge. The piperidine moiety is further substituted with a (1-methyl-1H-imidazol-2-yl)thio-methyl group. This structure integrates electron-deficient aromatic systems (thiadiazole) and sulfur-containing heterocycles (imidazole-thioether), which are common in pharmaceuticals targeting enzymes or receptors involved in inflammation, CNS disorders, or antimicrobial activity .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c1-21-9-6-18-17(21)24-11-12-4-7-22(8-5-12)16(23)13-2-3-14-15(10-13)20-25-19-14/h2-3,6,9-10,12H,4-5,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRHEQPQCMONFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C20H20N6OSC_{20}H_{20}N_{6}OS, with a molecular weight of 392.5 g/mol. It features a benzo[c][1,2,5]thiadiazole core, which is known for various biological activities, particularly in anticancer and antimicrobial applications. The piperidine moiety enhances its pharmacological profile by potentially improving bioavailability and receptor binding.

Biological Activity

Anticancer Activity

Recent studies have indicated that derivatives of benzo[c][1,2,5]thiadiazoles exhibit significant anticancer properties. Specifically, compounds with imidazole substitutions have shown promising results against various cancer cell lines. For instance:

  • IC50 Values : Research has demonstrated that certain derivatives display IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-468 (breast cancer). For example, one study reported IC50 values ranging from 0.15 to 1.48 μM against several cell lines .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization. This disrupts the mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cancer cells. For example, one derivative was found to inhibit porcine brain tubulin polymerization with an IC50 value of 4.64 μM .

Case Studies

  • Compound Efficacy Against Tumor Cells
    • A study evaluated a series of benzo[c][1,2,5]thiadiazole derivatives for their efficacy against tumor cells. Compound 22 exhibited the highest potency with an IC50 value of 0.15 μM against A549 cells and demonstrated low toxicity to normal cells .
  • Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
    • Another study highlighted the activity of benzo[c][1,2,5]thiadiazole derivatives against VEGFR. Compound 33 showed an IC50 value of 51.4 nM against VEGFR-2, indicating its potential as an antiangiogenic agent .

Research Findings

Study Target IC50 Value Cell Line
Study 1Tubulin0.15 - 1.48 μMA549, HeLa
Study 2VEGFR51.4 nMHUVECs
Study 3Tubulin4.64 μMPorcine Brain

Comparison with Similar Compounds

Comparison with Similar Compounds

5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives ()

  • Structure: Combines benzoimidazole, thiazole, and pyrrolidinone moieties.
  • Synthesis : Synthesized via condensation of benzene-1,2-diamine with intermediates in HCl, followed by cyclization .
  • The piperidine-methanone linker in the target may confer greater conformational flexibility compared to the rigid pyrrolidinone scaffold .
  • Biological Relevance: Pyrrolidinone derivatives are explored for kinase inhibition, but the target’s thiadiazole-imidazole system could target different enzymes (e.g., monoacylglycerol lipase) .

Imidazole Derivatives with Benzothiophen Substituents ()

  • Structure : Includes 3-chlorobenzothiophene and imidazole-5(4H)-one units.
  • Synthesis : Involves hydrazine hydrate-mediated cyclization in benzene .
  • Key Differences :
    • The target’s benzo[c]thiadiazole is more electron-deficient than benzothiophene, possibly enhancing interactions with nucleophilic enzyme residues.
    • The thioether linkage in the target may improve metabolic stability compared to ester or amide bonds in compounds .

Piperidinyl Methanone Inhibitors ()

  • Structure: Features a piperidin-1-yl methanone core linked to a triazole group (e.g., JJKK-048).
  • Biological Activity: JJKK-048 is a potent monoacylglycerol lipase inhibitor with analgesic and hypothermic effects .
  • Key Differences :
    • The target’s benzo[c]thiadiazole replaces the triazole in JJKK-048, which could modulate selectivity for lipid-metabolizing enzymes.
    • The imidazole-thioether group in the target may enhance blood-brain barrier penetration compared to bulkier substituents in JJKK-048 .

Comparative Data Table

Parameter Target Compound 5-aryl-pyrrolidin-2-one Derivatives Imidazole-Benzothiophen Derivatives JJKK-048
Core Structure Benzo[c]thiadiazole, piperidine, imidazole-thioether Benzoimidazole, thiazole, pyrrolidinone Benzothiophene, imidazol-5(4H)-one Piperidine, triazole, dioxolane
Molecular Weight (Da) ~414.5 (calculated) 450–550 (reported) 350–400 (reported) 495.5 (reported)
Key Functional Groups Thiadiazole, thioether, methanone Thiazole, amide, aryl Chlorobenzothiophene, hydrazone Triazole, dioxolane, methanone
Synthetic Route Not reported (hypothesized: nucleophilic substitution on piperidine intermediate) Acid-catalyzed condensation Hydrazine-mediated cyclization Multi-step coupling reactions
Reported Bioactivity Hypothesized: Enzyme inhibition (e.g., lipases, kinases) Kinase inhibition Antimicrobial, anti-inflammatory Analgesic, monoacylglycerol lipase inhibition

Research Implications and Limitations

  • Structural Advantages of Target Compound :
    • The thiadiazole core may offer stronger π-π stacking interactions than thiazole or benzothiophene, improving target binding .
    • The imidazole-thioether group balances lipophilicity and solubility, a critical factor for CNS-targeted drugs .
  • Limitations: No direct biological data exists for the target compound in the provided evidence; comparisons rely on structural analogs. Synthesis protocols for the target are speculative, requiring validation via methods such as Ullmann coupling or Mitsunobu reactions.

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